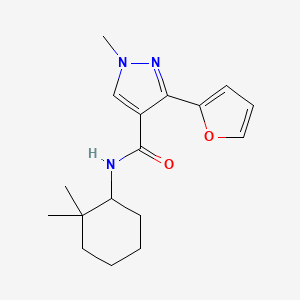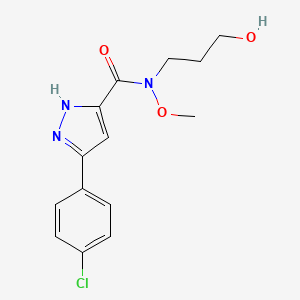![molecular formula C17H24N4OS B7415734 1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7415734.png)
1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone is a fascinating synthetic compound. It's commonly used in various fields of chemistry and pharmaceutical research due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone typically involves the following steps:
Start with the condensation of 2-ethyl-4-methyl-5-thiazolylamine with 1-(chloromethyl)-1H-pyrrole-3-carbaldehyde under controlled conditions.
The intermediate product is then reacted with piperazine in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production follows similar synthetic routes but scales up using large reactors and optimized reaction conditions. Continuous flow processes may be employed to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming various oxidative derivatives.
Reduction: : It can be reduced under specific conditions to alter functional groups.
Substitution: : The compound is prone to nucleophilic substitution reactions, where different nucleophiles can replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: : Lithium aluminium hydride or sodium borohydride are effective.
Nucleophiles: : Hydroxide ions, alkoxide ions, and amines are commonly used.
Major Products
Depending on the reaction conditions, the products can vary widely. Typical products include various substituted derivatives and oxidative or reductive modifications.
Applications De Recherche Scientifique
1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone has applications in:
Chemistry: : Used as a precursor in complex synthetic reactions.
Biology: : Studied for its interactions with biological molecules.
Industry: : Used in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The compound exerts its effects through specific molecular targets, often binding to receptor sites or interacting with enzymes. The exact pathways can vary but typically involve modulation of biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Compared to other thiazole derivatives, 1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone stands out due to its unique substitution pattern on the thiazole ring and the presence of a piperazine moiety. Similar compounds include other pyrrole-thiazole derivatives, but they often lack the specific functional groups that give this compound its distinctive properties.
Propriétés
IUPAC Name |
1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-4-13-16(12(3)22)11(2)19-17(13)14-10-23-15(20-14)9-21-7-5-18-6-8-21/h10,18-19H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHYBFBVUSCTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C2=CSC(=N2)CN3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-2-methyl-N-[(7-methyl-8-oxo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]butanamide](/img/structure/B7415663.png)
![3-[4-(Tetrazolo[1,5-a]pyrazin-8-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7415678.png)
![1,2,4-Benzotriazin-3-yl-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7415686.png)

![N-benzyl-8-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-3-amine;hydroiodide](/img/structure/B7415693.png)

![3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one](/img/structure/B7415709.png)
![5-Cyclohexyl-3-[[4-(2-methoxyphenyl)triazol-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7415739.png)
![5-Tert-butyl-3-[[4-(2-methoxyphenyl)triazol-1-yl]methyl]-1,2-oxazole](/img/structure/B7415746.png)
![1-(4-methyl-2-propan-2-ylpiperazin-1-yl)-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]ethanone](/img/structure/B7415748.png)

![6-[4-[2-(diethylamino)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7415765.png)
![N-[[1-[(2-bromo-3-methylphenyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7415773.png)
![3-[1-[(2-Bromo-3-methylphenyl)methyl]triazol-4-yl]oxolan-3-ol](/img/structure/B7415775.png)
